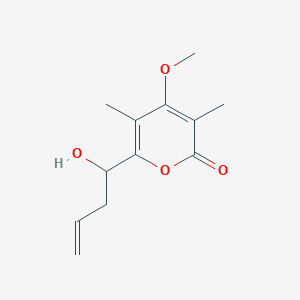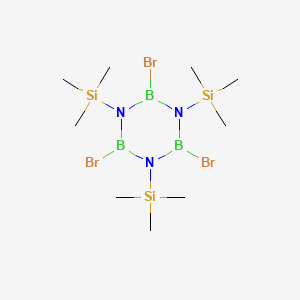
3-Chloro-1,2-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,2-dimethylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2-dimethylnaphthalene typically involves the chlorination of 1,2-dimethylnaphthalene. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,2-dimethylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 1,2-dimethylnaphthalene.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions to facilitate substitution.
Major Products Formed:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: 1,2-Dimethylnaphthalene.
Substitution: Hydroxylated or aminated derivatives of 1,2-dimethylnaphthalene.
Scientific Research Applications
3-Chloro-1,2-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research into its potential pharmacological properties and its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-1,2-dimethylnaphthalene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the aromatic ring. The electron-withdrawing nature of the chlorine atom makes the ring more susceptible to nucleophilic attack, facilitating the substitution process.
Comparison with Similar Compounds
- 1-Chloro-2-methylnaphthalene
- 2-Chloro-1-methylnaphthalene
- 1,2-Dichloronaphthalene
Comparison: 3-Chloro-1,2-dimethylnaphthalene is unique due to the specific positioning of the chlorine and methyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards nucleophiles.
Properties
CAS No. |
114713-14-3 |
|---|---|
Molecular Formula |
C12H11Cl |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-chloro-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C12H11Cl/c1-8-9(2)12(13)7-10-5-3-4-6-11(8)10/h3-7H,1-2H3 |
InChI Key |
YEMQHSYJQWJHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C12)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)



